molecular formula C11H11NO2S B2474035 Methyl 3-isothiocyanato-4,5-dimethylbenzoate CAS No. 2402831-14-3

Methyl 3-isothiocyanato-4,5-dimethylbenzoate

Cat. No. B2474035
CAS RN: 2402831-14-3
M. Wt: 221.27
InChI Key: IBNDJPGBANCLIK-UHFFFAOYSA-N
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Description

“Methyl 3-isothiocyanato-4,5-dimethylbenzoate” is a chemical compound with the CAS Number: 2402831-14-3 . It has a molecular weight of 221.28 . The IUPAC name for this compound is “methyl 3-isothiocyanato-4,5-dimethylbenzoate” and its InChI Code is 1S/C11H11NO2S/c1-7-4-9 (11 (13)14-3)5-10 (8 (7)2)12-6-15/h4-5H,1-3H3 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-isothiocyanato-4,5-dimethylbenzoate” can be represented by the InChI Code: 1S/C11H11NO2S/c1-7-4-9 (11 (13)14-3)5-10 (8 (7)2)12-6-15/h4-5H,1-3H3 .

Scientific Research Applications

Crystal Structure Analysis

Methyl 3,5-dimethylbenzoate, a related compound to Methyl 3-isothiocyanato-4,5-dimethylbenzoate, demonstrates interesting crystal structures. The strands of molecules in these crystals are bonded through C—H⋯O=C interactions, forming layers. This characteristic is essential for understanding molecular interactions and designing materials with specific properties (Ebersbach et al., 2022).

Synthesis of Thiazole and Imidazole Derivatives

Methyl isothiocyanate, a key component in Methyl 3-isothiocyanato-4,5-dimethylbenzoate, can react to form various derivatives. For example, it reacts with lithium diisopropylamide to produce 2-methyl-5-N,N-dimethylaminothiazole. This demonstrates its versatility in synthesizing different organic compounds, which could be valuable in pharmaceuticals and material science (Nedolya et al., 1997).

Tautomerism in Heteroaromatic Compounds

Studies on compounds like 3,4-dimethyl-5-hydroxyisoxazole, which shares structural similarities with Methyl 3-isothiocyanato-4,5-dimethylbenzoate, provide insights into tautomerism in heteroaromatic compounds. Understanding the tautomerism helps in the design of more stable and effective pharmaceuticals and materials (Boulton & Katritzky, 1961).

Cycloaddition-Elimination Reactions

Methyl isothiocyanate participates in cycloaddition-elimination reactions, forming various thiazole derivatives. These reactions are significant in synthetic chemistry, providing a pathway to synthesize diverse organic molecules (L'abbé et al., 1992).

Enhancement of Paracellular Permeability

Modified chitosan derivatives, utilizing components like methyl isothiocyanate, show potential in enhancing paracellular permeability. This has implications in drug delivery and absorption across cellular barriers (Kowapradit et al., 2008).

Lithiation of Heteroaromatic Compounds

Lithiation reactions of various methyl-substituted heteroaromatic compounds, akin to Methyl 3-isothiocyanato-4,5-dimethylbenzoate, lead to the formation of different products like acetic acids. These reactions are crucial for the modification of organic compounds in chemical synthesis (Micetich, 1970).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “Methyl 3-isothiocyanato-4,5-dimethylbenzoate” can be found online . It’s always important to handle chemicals with care and use appropriate safety measures.

properties

IUPAC Name

methyl 3-isothiocyanato-4,5-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-7-4-9(11(13)14-3)5-10(8(7)2)12-6-15/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNDJPGBANCLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)N=C=S)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-isothiocyanato-4,5-dimethylbenzoate

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